2-[benzyl(methyl)amino]-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[benzyl(methyl)amino]-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl(methyl)amino]-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiazolidinone Moiety: This can be achieved through the reaction of the core with a thioamide and an appropriate aldehyde or ketone under reflux conditions.
Attachment of the Benzyl(methyl)amino Group: This step typically involves nucleophilic substitution reactions using benzylamine and methylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its structural features make it a candidate for investigating binding affinities and specificities with various biological targets.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for drug development. Its multiple functional groups allow for the design of derivatives with enhanced pharmacological properties, such as improved bioavailability and target specificity.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[benzyl(methyl)amino]-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[benzyl(methyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-[benzyl(methyl)amino]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
The uniqueness of 2-[benzyl(methyl)amino]-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, from synthetic chemistry to drug development.
Properties
CAS No. |
361996-23-8 |
---|---|
Molecular Formula |
C25H26N4O2S2 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[benzyl(methyl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-butyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N4O2S2/c1-4-5-13-29-24(31)20(33-25(29)32)15-19-22(27(3)16-18-11-7-6-8-12-18)26-21-17(2)10-9-14-28(21)23(19)30/h6-12,14-15H,4-5,13,16H2,1-3H3/b20-15- |
InChI Key |
NCCNPWCSGBPJRN-HKWRFOASSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N(C)CC4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C)CC4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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